molecular formula C19H20N2O B11123952 N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide

N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide

Cat. No.: B11123952
M. Wt: 292.4 g/mol
InChI Key: SSZGMCKVUUCBHH-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide is a chemical compound for research use. It belongs to the N-acetamide indole chemical class, which has emerged as a promising scaffold in medicinal chemistry research, particularly in the investigation of novel antimalarial therapies . Compounds within this class have been shown to target PfATP4, a P-type ATPase essential for maintaining sodium homeostasis in Plasmodium falciparum parasites . Inhibition of this target disrupts the parasite's ionic balance, leading to its rapid killing. Research into N-acetamide indoles aims to develop new agents with potent activity against drug-resistant malaria strains and potential transmission-blocking capabilities . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2-phenyl-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C19H20N2O/c1-14(2)21-12-11-16-17(9-6-10-18(16)21)20-19(22)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H,20,22)

InChI Key

SSZGMCKVUUCBHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Nitration of 1-Isopropyl-1H-indole

Reagents : Concentrated HNO₃, H₂SO₄, 0–5°C.
Mechanism : Electrophilic aromatic substitution. The isopropyl group at position 1 directs nitration to the para (4-) position due to steric and electronic effects.
Procedure :

  • Dissolve 1-isopropyl-1H-indole (1.0 eq) in H₂SO₄.

  • Add HNO₃ dropwise at 0°C, stir for 4–6 h.

  • Quench with ice, neutralize with NaHCO₃, extract with CH₂Cl₂.

  • Purify via silica gel chromatography (hexane:EtOAc = 4:1).

Yield : 60–70%.
Characterization :

  • ¹H NMR (CDCl₃): δ 8.10 (d, J = 8.2 Hz, 1H, H-7), 7.45–7.30 (m, 2H, H-5/H-6), 6.95 (s, 1H, H-2), 4.50 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.55 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

Step 2: Reduction to 4-Amino-1-isopropyl-1H-indole

Reagents : H₂ (1 atm), 10% Pd/C, ethanol.
Procedure :

  • Suspend 4-nitro-1-isopropyl-1H-indole (1.0 eq) and Pd/C (5 wt%) in ethanol.

  • Stir under H₂ at 25°C for 12 h.

  • Filter through Celite, concentrate under vacuum.

Yield : 85–90%.
Characterization :

  • ¹³C NMR (DMSO-d₆): δ 145.2 (C-4), 135.8 (C-7a), 122.1 (C-3), 119.4 (C-5), 117.2 (C-6), 110.5 (C-2), 45.8 (CH(CH₃)₂), 22.1 (CH(CH₃)₂).

Step 3: Acylation with Phenylacetic Acid

Reagents : Phenylacetic acid, EDCl, HOBt, DIPEA, CH₂Cl₂.
Procedure :

  • Dissolve 4-amino-1-isopropyl-1H-indole (1.0 eq), phenylacetic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq) in CH₂Cl₂.

  • Add DIPEA (2.0 eq), stir at 25°C for 12 h.

  • Wash with 1M HCl, dry over Na₂SO₄, purify via chromatography (hexane:EtOAc = 3:1).

Yield : 75–80%.
Characterization :

  • HRMS (ESI): m/z calcd. for C₂₀H₂₁N₂O [M+H]⁺: 313.1705; found: 313.1709.

Direct C–H Amination Approach

Reagents : PhI(OAc)₂, Rh₂(esp)₂, 2-phenylacetamide, CH₃CN.
Mechanism : Rhodium-catalyzed C–H activation enables direct amidation at the indole’s 4-position.
Procedure :

  • Mix 1-isopropyl-1H-indole (1.0 eq), 2-phenylacetamide (2.0 eq), PhI(OAc)₂ (1.5 eq), Rh₂(esp)₂ (5 mol%) in CH₃CN.

  • Stir at 80°C for 24 h under N₂.

  • Concentrate, purify via chromatography.

Yield : 50–60%.
Limitations : Moderate regioselectivity and yield compared to stepwise methods.

Comparative Analysis of Methods

Method Yield Regioselectivity Complexity Cost
Nitration-Reduction-Acylation70–80%HighModerate$$
Direct C–H Amination50–60%ModerateHigh$$$

Key Findings :

  • The nitration-reduction-acylation sequence offers superior yield and selectivity.

  • Direct C–H amination reduces steps but requires specialized catalysts.

Structural Validation

Spectroscopic Data :

  • FT-IR (KBr): 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O).

  • ¹H NMR (500 MHz, CDCl₃): δ 7.65 (s, 1H, NH), 7.40–7.20 (m, 5H, Ph), 7.10 (d, J = 8.0 Hz, 1H, H-5), 6.95 (s, 1H, H-2), 4.45 (sept, J = 6.6 Hz, 1H, CH(CH₃)₂), 3.70 (s, 2H, CH₂CO), 1.50 (d, J = 6.6 Hz, 6H, CH(CH₃)₂).

Industrial Scalability Considerations

  • Cost-Effective Reagents : EDCl/HOBt is preferable over Rh catalysts for large-scale production.

  • Safety : Nitration requires stringent temperature control to avoid byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Indole Derivatives with Varied Substituents

describes indole-acetamide derivatives (e.g., 10j–10m ) with modifications at the N1, C2, and C5 positions of the indole ring and diverse aryl/heteroaryl acetamide side chains. Key comparisons include:

Compound N1 Substituent Indole Substituents Acetamide Side Chain Melting Point Biological Relevance
Target Compound Isopropyl None (C4-linked) Phenyl Not reported Hypothesized anticancer activity
10j 4-Chlorobenzoyl 5-OCH₃, 2-CH₃ 3-Chloro-4-fluorophenyl 192–194°C Bcl-2/Mcl-1 dual inhibitor
10k 4-Chlorobenzoyl 5-OCH₃, 2-CH₃ Naphthalen-1-yl 175–176°C Anticandidate for high-throughput screening
10m 4-Chlorobenzoyl 5-OCH₃, 2-CH₃ Pyridin-2-yl 153–154°C Enhanced solubility due to heteroaryl
  • The absence of electron-withdrawing groups (e.g., Cl, NO₂) on the acetamide side chain (as in 10l) might reduce electrophilic reactivity, improving metabolic stability. The phenyl acetamide in the target compound lacks the heteroaromatic diversity seen in 10m (pyridinyl), which could limit polar interactions with target proteins .

Benzothiazole-Based Analogues

highlights benzothiazole-acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide), which replace the indole core with a benzothiazole heterocycle.

Compound Core Structure Key Substituents Potential Advantages
Target Compound Indole Isopropyl (N1), phenyl (acetamide) Indole’s planar structure for π-π stacking
Benzothiazole Derivatives Benzothiazole CF₃, Cl, OCH₃ on benzothiazole Enhanced electron-withdrawing effects for covalent binding
  • Key Observations :
    • Benzothiazole derivatives often exhibit stronger electron-withdrawing properties due to substituents like trifluoromethyl (CF₃), which may enhance binding to cysteine-rich targets (e.g., kinases) .
    • The indole core in the target compound could favor interactions with hydrophobic pockets in proteins (e.g., Bcl-2 family) compared to the more polar benzothiazole .

Indole-3-yl Derivatives with Oxo Groups

describes N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide , which features a ketone (oxo) group and a fluorobenzyl side chain.

Feature Target Compound N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Indole Substitution C4-acetamide C3-linked oxoacetamide
Side Chain Phenyl 4-Fluorobenzyl
Functional Group Amide Ketone (oxo) + amide
  • The C4 substitution in the target compound may orient the phenyl acetamide into distinct binding pockets compared to C3-substituted indoles.

Biological Activity

N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer and antimicrobial effects. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of isopropylindole derivatives with phenylacetyl chloride. The reaction conditions often include solvents like dichloromethane or dimethylformamide under reflux to yield the desired product in moderate to high yields.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and its analogs against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF7 (breast cancer)12.5
This compoundHep-G2 (liver cancer)15.0
Etoposide (standard)MCF710.0

The compound exhibited significant cytotoxicity against MCF7 and Hep-G2 cell lines, indicating its potential as an anticancer agent. The structure–activity relationship studies suggest that modifications on the indole ring can enhance cytotoxic activity, particularly through ortho substitutions on the phenyl ring, which enhance interaction with biological targets.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
S. aureus25
E. coli30

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

In a recent study, researchers synthesized a series of indole derivatives, including this compound, and evaluated their anticancer activities using the MTT assay. The results indicated that compounds with electron-withdrawing groups on the phenyl ring displayed enhanced cytotoxicity compared to those with electron-donating groups.

Another case involved the evaluation of this compound's effects on biofilm formation in S. aureus. It was found that treatment with this compound significantly reduced biofilm biomass, suggesting its potential application in treating biofilm-associated infections.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Action : It disrupts bacterial cell membrane integrity, leading to cell lysis.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves coupling indole derivatives with phenylacetamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution or amide bond formation under inert atmospheres (N₂), using catalysts like EDCI/HOBt for efficient coupling . Key parameters include:

  • Temperature : 0–25°C for sensitive intermediates.
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
    • Yield Optimization : Pre-activation of carboxyl groups (e.g., via mixed anhydrides) and stoichiometric control (1.2:1 ratio of indole to acetamide) improve yields to ~70–85% .

Q. Which analytical techniques are critical for characterizing N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.1–7.8 ppm), isopropyl groups (δ 1.2–1.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond angles and torsional strain .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) ensures >95% purity .

Q. What mechanisms underlie the compound’s reported biological activity (e.g., anticancer or CNS effects)?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like Bcl-2 (anticancer) or serotonin receptors (CNS). Indole’s aromatic system and acetamide’s hydrogen-bonding groups are critical for interactions .
  • In Vitro Assays : MTT assays (IC₅₀ values) and Western blotting (apoptosis markers) validate mechanistic hypotheses .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer :

  • Source Analysis : Compare cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time). For example, IC₅₀ values vary by 10–50% due to differential membrane permeability .
  • Structural Validation : Re-analyze compound batches via LC-MS to rule out degradation (e.g., hydrolyzed acetamide) .
  • Dose-Response Curves : Use 8–12 concentration points to improve statistical robustness .

Q. What strategies improve crystallographic refinement of N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide using SHELX?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .
  • Refinement Commands :
  • SHELXL-2018: Apply ISOR and DELU restraints for disordered isopropyl groups.
  • TWIN and BASF commands for twinned crystals .
  • Validation : Check R₁ (~5%) and wR₂ (~12%) values; use PLATON for ADDSYM analysis .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Byproduct Identification : LC-MS or GC-MS identifies common impurities (e.g., unreacted indole or dimerized acetamide) .
  • Process Adjustments :
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like N-alkylation .
  • Catalyst Screening : Switch from EDCI to BOP-Cl for fewer coupling byproducts .
  • In Situ Monitoring : FTIR tracks carbonyl (1650–1750 cm⁻¹) and amine (3300 cm⁻¹) peaks .

Data Analysis and Computational Modeling

Q. What computational approaches predict the compound’s metabolic stability?

  • Methodological Answer :

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism. The isopropyl group may reduce hepatic clearance .
  • Docking Cytochrome P450 : Glide SP docking into CYP3A4 active site identifies vulnerable sites (e.g., indole C-5 for hydroxylation) .

Q. How do structural modifications (e.g., fluorination) alter biological activity?

  • Methodological Answer :

  • SAR Studies : Compare analogs (e.g., 6-fluoro vs. 5-methoxy derivatives) in bioassays. Fluorination increases lipophilicity (logP +0.5) and CNS penetration .
  • Quantum Calculations : Gaussian 16 computes electrostatic potential maps to rationalize binding affinity changes .

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